MELK-8a

概要

説明

作用機序

Target of Action

MELK-8a, also known as NVS-MELK8a or MELK-8ahydrochloride, is a highly potent and selective inhibitor of the Maternal Embryonic Leucine Zipper Kinase (MELK) . The IC50 of this compound for MELK is 2 nM . In addition to MELK, it also inhibits Flt3 (ITD), Haspin, and PDGFRα with IC50s of 0.18, 0.19, and 0.42 μM, respectively . MELK plays an essential role in regulating cell mitosis in a subset of cancer cells .

Mode of Action

This compound acts by inhibiting the kinase activity of MELK, which is involved in the regulation of cell cycle . This inhibition is achieved through a unique mechanism among the AMPK/Snf1 family members, where MELK is activated by auto-phosphorylation in vitro .

Biochemical Pathways

MELK is involved in several biochemical pathways related to cell cycle control, cell proliferation, apoptosis, cell migration, and cell renewal . It has been implicated in oncogenesis and resistance to cancer treatment . The inhibition of MELK by this compound impacts these pathways, potentially leading to delayed mitotic entry and associated changes in the activation of Aurora A, Aurora B, and CDK1 .

Result of Action

The inhibition of MELK by this compound leads to delayed mitotic entry in cancer cells . This is associated with delayed activation of Aurora A, Aurora B, and CDK1 . Furthermore, this compound has been shown to cause G2/M phase arrest of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the solubility and stability of the compound . Additionally, the presence of other molecules in the cellular environment can potentially interact with this compound, influencing its efficacy.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of MELK-8a involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of 3-alkoxy-4-pyrazolypyridine, which is then subjected to various chemical reactions to introduce the necessary functional groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is often produced in its hydrochloride salt form to enhance its solubility and stability .

化学反応の分析

Types of Reactions

MELK-8a undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Oxidizing agents: Such as hydrogen peroxide.

Reducing agents: Such as sodium borohydride.

Substitution reagents: Such as alkyl halides.

Major Products Formed

The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound compound .

科学的研究の応用

MELK-8a has a wide range of scientific research applications, particularly in the fields of:

Chemistry: Used as a tool compound to study kinase inhibition.

Biology: Helps in understanding the role of MELK in cell cycle regulation and apoptosis.

Medicine: Investigated for its potential in cancer therapy, particularly in breast cancer and other MELK-dependent cancers.

Industry: Used in the development of new therapeutic agents targeting MELK

類似化合物との比較

Similar Compounds

NVS-MELK8b: Another potent MELK inhibitor with similar properties.

HTH-01-091: A selective MELK inhibitor used in research.

Uniqueness

MELK-8a stands out due to its high potency and selectivity for MELK, with an IC50 value of 2 nM. It also exhibits selective inhibition of other kinases such as Flt3, Haspin, and PDGFRα, making it a valuable tool in cancer research .

生物活性

Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase implicated in various cellular processes, including cell proliferation, apoptosis, and cancer progression. MELK-8a is a selective inhibitor of MELK that has garnered attention for its potential therapeutic applications, particularly in oncology. This article summarizes the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cell lines, and implications for cancer treatment.

This compound inhibits the kinase activity of MELK, leading to significant disruptions in cell cycle progression. Studies have demonstrated that treatment with this compound results in:

- G2/M Phase Arrest : Inhibition of MELK leads to a halt in the G2/M transition of the cell cycle, causing cells to accumulate in this phase. This is evidenced by increased polyploidy and abnormal mitotic structures in treated cells .

- Induction of Apoptosis : Prolonged exposure to this compound has been shown to increase both early and late apoptosis in cancer cells, indicating that the compound not only halts proliferation but also triggers programmed cell death .

Effects on Cancer Cell Lines

This compound has been tested across various cancer cell lines, demonstrating consistent biological activity:

Case Studies and Research Findings

- Cervical Cancer : In a study focusing on cervical cancer cells (HeLa), this compound treatment resulted in significant morphological changes, including multipolar spindles and enlarged nuclei. Flow cytometry analysis indicated that a large proportion of cells were arrested in the G2/M phase after treatment with this compound for 24 hours, with polyploidy becoming evident after 48 hours .

- Breast Cancer : Research on breast cancer cell lines revealed that this compound could sensitize cells to radiation therapy. Clonogenic survival assays showed that knockdown of MELK enhanced radiosensitivity, suggesting that inhibition of MELK may be an effective strategy to improve outcomes in patients undergoing radiotherapy .

- Estrogen Receptor Positive Breast Cancer : In MCF-7 cells, treatment with this compound led to a significant reduction in estrogen receptor alpha (ERα) levels, which is crucial for the proliferation of these hormone-sensitive tumors. This effect was dose-dependent and highlights the potential of MELK inhibitors as adjunctive treatments in ER-positive breast cancers .

特性

IUPAC Name |

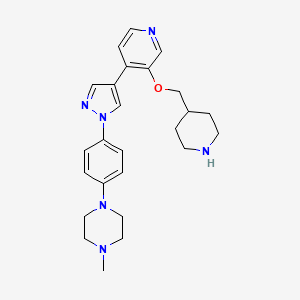

1-methyl-4-[4-[4-[3-(piperidin-4-ylmethoxy)pyridin-4-yl]pyrazol-1-yl]phenyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N6O/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFBSGVUERKSST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。